molecular formula C19H18BrNO3 B8174374 2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione

2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174374
M. Wt: 388.3 g/mol
InChI Key: DPTTYZCSULJUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core and a bromo-dimethylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromo-dimethylphenoxypropyl side chain can be introduced through nucleophilic substitution reactions involving appropriate brominated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as SiO2-tpy-Nb have been employed to enhance the efficiency of the synthesis . Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine site .

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Bromo-3,5-dimethylphenoxy)propyl)isoindoline-1,3-dione is unique due to the combination of its isoindoline-1,3-dione core and the bromo-dimethylphenoxypropyl side chain. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[3-(4-bromo-3,5-dimethylphenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-12-10-14(11-13(2)17(12)20)24-9-5-8-21-18(22)15-6-3-4-7-16(15)19(21)23/h3-4,6-7,10-11H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTTYZCSULJUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.